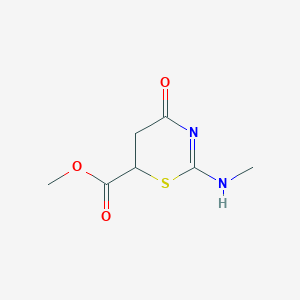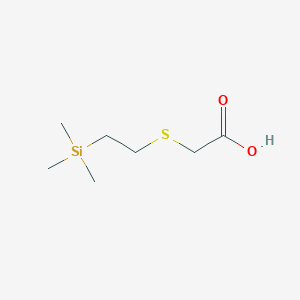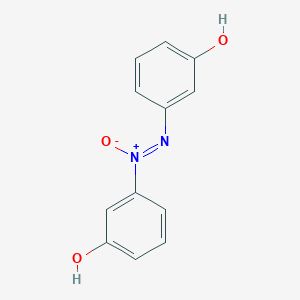
(3-Hydroxyphenyl)-(3-hydroxyphenyl)imino-oxidoazanium
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(3-Hydroxyphenyl)-(3-hydroxyphenyl)imino-oxidoazanium, also known as HPPHIOA, is a chemical compound with potential applications in scientific research. This compound is a cationic imino-oxido derivative of hydroquinone and has been studied for its ability to act as a redox mediator in various chemical reactions. In
Scientific Research Applications
(3-Hydroxyphenyl)-(3-hydroxyphenyl)imino-oxidoazanium has potential applications in various scientific research fields, including organic synthesis, electrochemistry, and materials science. As a redox mediator, (3-Hydroxyphenyl)-(3-hydroxyphenyl)imino-oxidoazanium can facilitate electron transfer reactions between two or more chemical species, making it useful in the synthesis of organic compounds and the production of electrochemical devices. (3-Hydroxyphenyl)-(3-hydroxyphenyl)imino-oxidoazanium has also been studied for its ability to act as a catalyst in the oxidation of alcohols and the reduction of nitro compounds.
Mechanism Of Action
The mechanism of action of (3-Hydroxyphenyl)-(3-hydroxyphenyl)imino-oxidoazanium involves its ability to undergo reversible redox reactions, which allow it to transfer electrons between two or more chemical species. In the presence of an oxidizing agent, (3-Hydroxyphenyl)-(3-hydroxyphenyl)imino-oxidoazanium is oxidized to its imino-oxido form, which can then undergo further oxidation or reduction reactions. In the presence of a reducing agent, (3-Hydroxyphenyl)-(3-hydroxyphenyl)imino-oxidoazanium is reduced to its hydroquinone form, which can then undergo further reduction or oxidation reactions.
Biochemical And Physiological Effects
While there is limited research on the biochemical and physiological effects of (3-Hydroxyphenyl)-(3-hydroxyphenyl)imino-oxidoazanium, studies have shown that it exhibits low toxicity and is not mutagenic or carcinogenic. (3-Hydroxyphenyl)-(3-hydroxyphenyl)imino-oxidoazanium has been shown to have antioxidant properties, which may make it useful in the treatment of oxidative stress-related diseases such as Alzheimer's disease and Parkinson's disease.
Advantages And Limitations For Lab Experiments
One advantage of (3-Hydroxyphenyl)-(3-hydroxyphenyl)imino-oxidoazanium is its ability to act as a versatile redox mediator in various chemical reactions. It is also relatively easy to synthesize and has low toxicity. However, one limitation is that it is sensitive to air and moisture, which can affect its stability and reactivity. Additionally, its use in biological systems may be limited due to its potential toxicity.
Future Directions
There are several future directions for research on (3-Hydroxyphenyl)-(3-hydroxyphenyl)imino-oxidoazanium. One area of interest is its potential use as a redox mediator in the production of electrochemical devices, such as batteries and fuel cells. Another area of interest is its potential use in the synthesis of organic compounds, particularly in the oxidation of alcohols and the reduction of nitro compounds. Additionally, further research is needed to explore its potential use in the treatment of oxidative stress-related diseases.
Synthesis Methods
(3-Hydroxyphenyl)-(3-hydroxyphenyl)imino-oxidoazanium can be synthesized by the oxidation of hydroquinone with a suitable oxidizing agent, such as hydrogen peroxide or peracetic acid, in the presence of a nitrogen-containing base, such as pyridine or triethylamine. The resulting product is a yellow-orange solid that is soluble in polar solvents such as water, methanol, and ethanol.
properties
CAS RN |
17540-51-1 |
|---|---|
Product Name |
(3-Hydroxyphenyl)-(3-hydroxyphenyl)imino-oxidoazanium |
Molecular Formula |
C12H10N2O3 |
Molecular Weight |
230.22 g/mol |
IUPAC Name |
(3-hydroxyphenyl)-(3-hydroxyphenyl)imino-oxidoazanium |
InChI |
InChI=1S/C12H10N2O3/c15-11-5-1-3-9(7-11)13-14(17)10-4-2-6-12(16)8-10/h1-8,15-16H |
InChI Key |
FZZROTIREDKBGJ-UHFFFAOYSA-N |
SMILES |
C1=CC(=CC(=C1)O)N=[N+](C2=CC(=CC=C2)O)[O-] |
Canonical SMILES |
C1=CC(=CC(=C1)O)N=[N+](C2=CC(=CC=C2)O)[O-] |
synonyms |
3,3'-Dihydroxyazoxybenzene |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



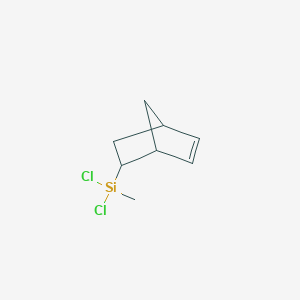

![5H,13H-Dibenzo[c,h]dipyrrolo[3,2-e:3',2'-j][2,6]naphthyridine, 6,7,7a,8,14,15-hexahydro-7,15-dimethyl-](/img/structure/B101386.png)

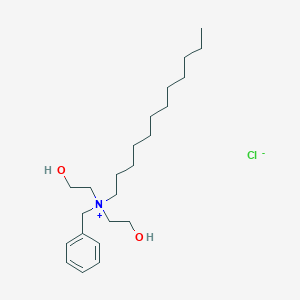
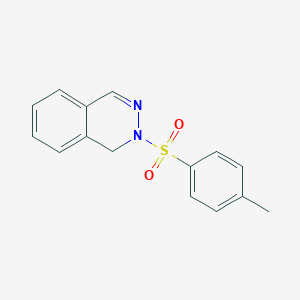

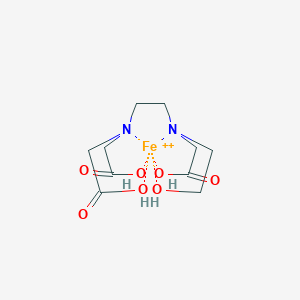
![[4-[[4-(Dimethylamino)phenyl]-phenylmethylidene]cyclohexa-2,5-dien-1-ylidene]-dimethylazanium;oxalate](/img/structure/B101394.png)
